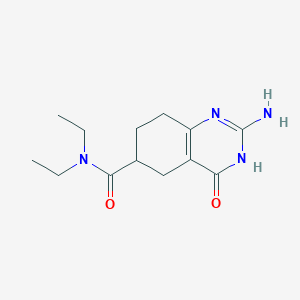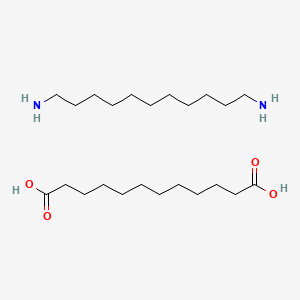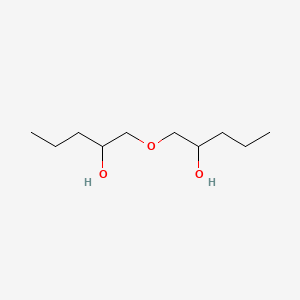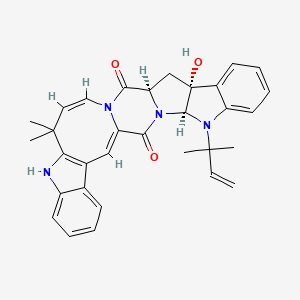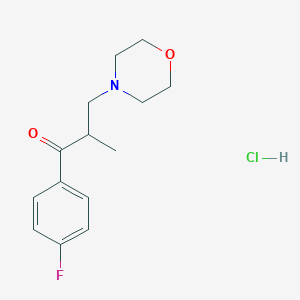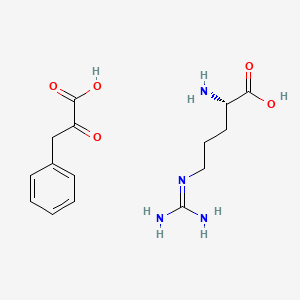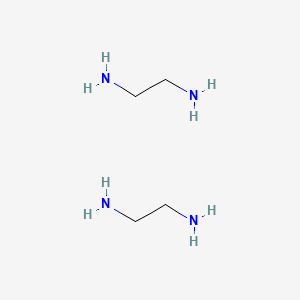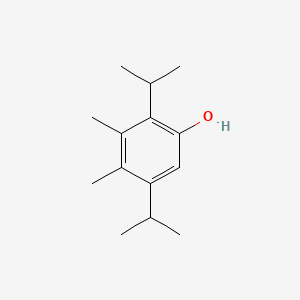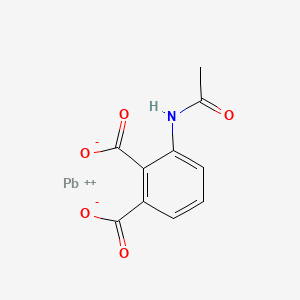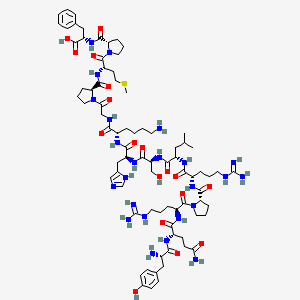
H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH is a synthetic peptide composed of fifteen amino acids. This peptide sequence is significant in various biochemical and pharmacological studies due to its potential biological activities and interactions with specific receptors and enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during SPPS.
Major Products:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified residues.
Wissenschaftliche Forschungsanwendungen
H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and interactions with specific receptors.
Medicine: Potential therapeutic applications in targeting specific diseases or conditions, such as cancer or metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.
Vergleich Mit ähnlichen Verbindungen
H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-NH2: A similar peptide with an amide group at the C-terminus.
H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH (oxidized): The oxidized form with methionine sulfoxide.
Uniqueness: this compound is unique due to its specific sequence and the presence of methionine, which can undergo oxidation. This property allows for the study of oxidative stress and its effects on peptide function.
Eigenschaften
Molekularformel |
C78H120N24O18S |
|---|---|
Molekulargewicht |
1714.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C78H120N24O18S/c1-44(2)36-55(96-66(109)51(17-9-30-87-77(82)83)93-72(115)60-20-12-33-101(60)74(117)53(18-10-31-88-78(84)85)94-67(110)52(26-27-62(81)105)91-64(107)49(80)37-46-22-24-48(104)25-23-46)68(111)99-58(42-103)70(113)97-56(39-47-40-86-43-90-47)69(112)92-50(16-7-8-29-79)65(108)89-41-63(106)100-32-11-19-59(100)71(114)95-54(28-35-121-3)75(118)102-34-13-21-61(102)73(116)98-57(76(119)120)38-45-14-5-4-6-15-45/h4-6,14-15,22-25,40,43-44,49-61,103-104H,7-13,16-21,26-39,41-42,79-80H2,1-3H3,(H2,81,105)(H,86,90)(H,89,108)(H,91,107)(H,92,112)(H,93,115)(H,94,110)(H,95,114)(H,96,109)(H,97,113)(H,98,116)(H,99,111)(H,119,120)(H4,82,83,87)(H4,84,85,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1 |
InChI-Schlüssel |
ILHVQDFTYPYMNH-FTNAAAGFSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


